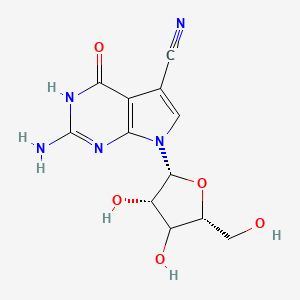
7-Cyano-7-deazaguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyano-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of molecular biology and biochemistry. This compound is a derivative of guanosine, where the guanine base is replaced with a 7-cyano-7-deazaguanine moiety. It is primarily known for its role in the bacterial queuosine tRNA modification pathway and its presence in DNA as a result of the dpd gene cluster .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-7-deazaguanosine typically involves the enzymatic conversion of guanine derivatives. One of the key enzymes involved is 7-cyano-7-deazaguanine synthase, which catalyzes the formation of the cyano group at the 7-position of the guanine ring . The reaction conditions often require ATP and ammonia as substrates, and the process is ATP-dependent .
Industrial Production Methods: Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This involves the use of genetically engineered bacteria that overexpress the necessary enzymes for the biosynthesis of the compound. The production process includes fermentation, extraction, and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Cyano-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cyano group, leading to the formation of different oxidation states.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized forms of this compound.
Reduction: The major product is 7-amino-7-deazaguanosine.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Cyano-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: It plays a crucial role in the study of tRNA modifications and their impact on translation efficiency and codon-anticodon interactions.
Medicine: The compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of modified nucleic acids for various biotechnological applications.
Wirkmechanismus
The mechanism of action of 7-Cyano-7-deazaguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The compound is inserted into DNA through a transglycosylation reaction catalyzed by specific enzymes. This modification can influence gene expression, replication, and repair processes .
Molecular Targets and Pathways:
DNA: The compound targets DNA, where it can be incorporated into the genome.
Enzymes: Enzymes such as tRNA-guanine transglycosylase are involved in its incorporation.
Pathways: It is part of the queuosine tRNA modification pathway and the dpd restriction-modification system.
Vergleich Mit ähnlichen Verbindungen
7-Amino-7-deazaguanosine: A reduced form of 7-Cyano-7-deazaguanosine.
Queuosine: Another modified nucleoside involved in tRNA modification.
Tubercidin: A nucleoside analog with similar structural features.
Uniqueness: this compound is unique due to its cyano group at the 7-position, which imparts distinct chemical properties and biological activities. Its role in both DNA and tRNA modifications sets it apart from other nucleoside analogs .
Eigenschaften
Molekularformel |
C12H13N5O5 |
|---|---|
Molekulargewicht |
307.26 g/mol |
IUPAC-Name |
2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7?,8+,11-/m1/s1 |
InChI-Schlüssel |
BIRQNXWAXWLATA-DWVWSIQXSA-N |
Isomerische SMILES |
C1=C(C2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N |
Kanonische SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


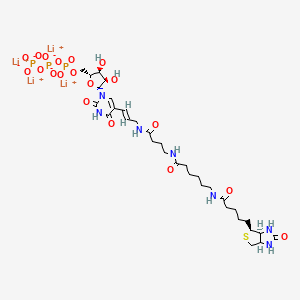
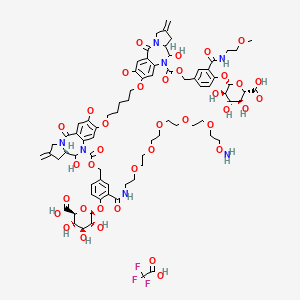
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)

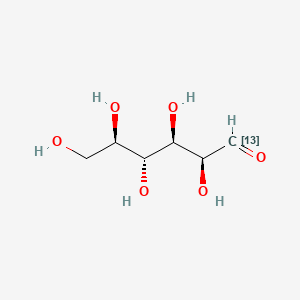
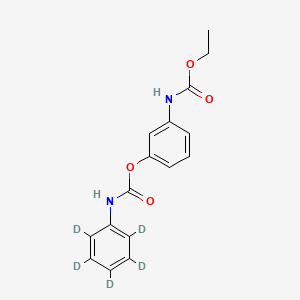
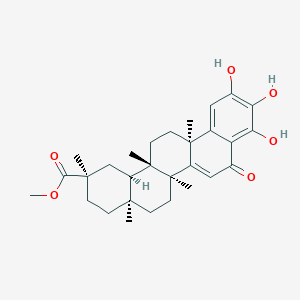
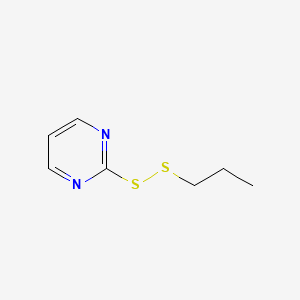
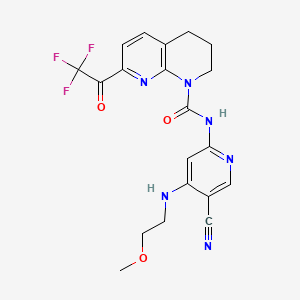
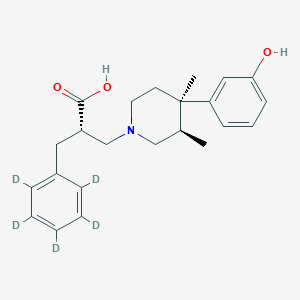
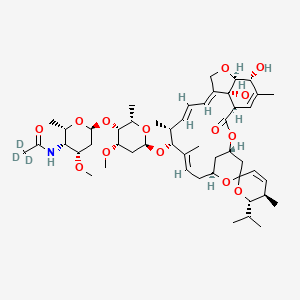
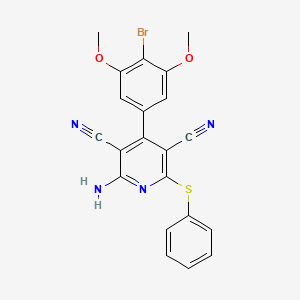
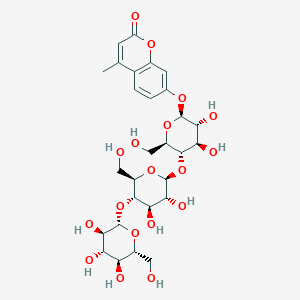
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
